1-[(4-Nitrophenyl)acetyl]piperidine
Overview
Description
1-[(4-Nitrophenyl)acetyl]piperidine is an organic compound that features a piperidine ring substituted with a 4-nitrophenylacetyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine ring and the nitrophenyl group imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Nitrophenyl)acetyl]piperidine can be synthesized through a multi-step process starting from readily available precursors. One common method involves the reaction of 4-nitrobenzoyl chloride with piperidine in the presence of a base such as sodium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Nitrophenyl)acetyl]piperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like sodium chlorite.
Major Products Formed:
Reduction: 1-[(4-Aminophenyl)acetyl]piperidine.
Substitution: Various substituted piperidine derivatives.
Oxidation: Piperidinone derivatives.
Scientific Research Applications
1-[(4-Nitrophenyl)acetyl]piperidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)acetyl]piperidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can engage in hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects .
Comparison with Similar Compounds
1-[(4-Aminophenyl)acetyl]piperidine: A reduced form with an amino group instead of a nitro group.
1-[(4-Methylphenyl)acetyl]piperidine: A derivative with a methyl group on the phenyl ring.
1-[(4-Chlorophenyl)acetyl]piperidine: A compound with a chlorine substituent on the phenyl ring.
Uniqueness: 1-[(4-Nitrophenyl)acetyl]piperidine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .
Properties
IUPAC Name |
2-(4-nitrophenyl)-1-piperidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(14-8-2-1-3-9-14)10-11-4-6-12(7-5-11)15(17)18/h4-7H,1-3,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMKTLRBJSCSDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393975 | |
Record name | 1-[(4-nitrophenyl)acetyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105072-35-3 | |
Record name | 1-[(4-nitrophenyl)acetyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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